Cas no 1156374-64-9 (4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline)
4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
- Benzenamine, 4-fluoro-3-(5-methyl-1H-tetrazol-1-yl)-
- 4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
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- Inchi: 1S/C8H8FN5/c1-5-11-12-13-14(5)8-4-6(10)2-3-7(8)9/h2-4H,10H2,1H3
- InChI Key: FWEKNWHWVBFMIR-UHFFFAOYSA-N
- SMILES: C1(N)=CC=C(F)C(N2C(C)=NN=N2)=C1
4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B436690-25mg |
4-Fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline |
1156374-64-9 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B436690-50mg |
4-Fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline |
1156374-64-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B436690-250mg |
4-Fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline |
1156374-64-9 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM418107-250mg |
4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline |
1156374-64-9 | 95%+ | 250mg |
$246 | 2023-03-07 | |
| Chemenu | CM418107-500mg |
4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline |
1156374-64-9 | 95%+ | 500mg |
$444 | 2023-03-07 | |
| Chemenu | CM418107-1g |
4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline |
1156374-64-9 | 95%+ | 1g |
$592 | 2023-03-07 | |
| Enamine | EN300-65617-0.05g |
4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline |
1156374-64-9 | 95.0% | 0.05g |
$88.0 | 2025-02-20 | |
| Enamine | EN300-65617-0.1g |
4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline |
1156374-64-9 | 95.0% | 0.1g |
$132.0 | 2025-02-20 | |
| Enamine | EN300-65617-0.25g |
4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline |
1156374-64-9 | 95.0% | 0.25g |
$188.0 | 2025-02-20 | |
| Enamine | EN300-65617-0.5g |
4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline |
1156374-64-9 | 95.0% | 0.5g |
$353.0 | 2025-02-20 |
4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Introduction to 4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline (CAS No. 1156374-64-9)
4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline, identified by its Chemical Abstracts Service (CAS) number 1156374-64-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of aniline derivatives, characterized by its aromatic ring system substituted with fluorine and a tetrazole moiety. The presence of these functional groups imparts unique chemical properties that make it a valuable scaffold for the development of novel bioactive molecules.
The structural composition of 4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline consists of a benzene ring substituted at the 4-position with a fluorine atom and at the 3-position with a 5-methyltetrazole group. The tetrazole ring is a heterocyclic structure composed of four nitrogen atoms arranged in a cyclic fashion, which is known for its ability to enhance binding affinity and metabolic stability in drug candidates. The methyl group at the 5-position of the tetrazole further modifies its electronic and steric properties, contributing to its versatility as a pharmacophore.
In recent years, there has been growing interest in exploring the therapeutic potential of compounds containing tetrazole and fluoro-substituted aniline moieties. These structural features have been associated with improved pharmacokinetic profiles, including enhanced bioavailability and reduced susceptibility to enzymatic degradation. The fluorine atom, in particular, is well-documented for its ability to modulate lipophilicity and metabolic stability, making it a common substituent in drug design.
Current research in medicinal chemistry has highlighted the significance of 4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline as a versatile intermediate in the synthesis of bioactive compounds. Studies have demonstrated its utility in generating novel scaffolds for small-molecule inhibitors targeting various biological pathways. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, particularly those involved in cancer therapy. The combination of the fluoro-substituted aniline core with the tetrazole group creates a framework that can interact with biological targets in multiple ways, offering opportunities for developing drugs with improved efficacy and selectivity.
The 5-methyltetrazole moiety in 4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline has been shown to enhance binding interactions with protein targets due to its ability to form hydrogen bonds and participate in π-stacking interactions. This feature is particularly valuable in designing molecules that require precise spatial orientation within the active site of enzymes or receptors. Additionally, the methyl group at the 5-position of the tetrazole can influence the conformational flexibility of the molecule, allowing for optimal alignment with biological targets.
Recent advancements in computational chemistry and molecular modeling have further facilitated the exploration of 4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline as a lead compound. These techniques have enabled researchers to predict binding affinities and optimize molecular structures for improved pharmacological activity. By leveraging virtual screening and structure-based drug design approaches, scientists have been able to identify promising derivatives that exhibit enhanced potency against specific disease-related targets.
The pharmaceutical industry has taken note of the potential applications of 4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline in drug development. Several companies are currently engaged in synthesizing and evaluating derivatives of this compound for their therapeutic efficacy. Preliminary findings suggest that certain analogs may exhibit significant activity against inflammatory diseases and infectious agents. The unique combination of structural features makes this compound an attractive candidate for further investigation into novel therapeutic strategies.
In conclusion,4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-y laniline (CAS No. 1156374 -64 -9) represents a promising scaffold in medicinal chemistry due to its versatile structural features and potential biological activities. Ongoing research continues to uncover new applications for this compound and its derivatives across various therapeutic areas. As our understanding of its pharmacological properties deepens, 4-fluoro -3 -(5 -methyl - 11 H - 11 ,23 ,34 -tet ra zol -11 yl ) anil ine is poised to play a significant role in the development of next-generation pharmaceuticals.
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